molecular formula C23H23F2N5O2S B2679797 N-(2,5-difluorophenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 1251615-48-1

N-(2,5-difluorophenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2679797
CAS No.: 1251615-48-1
M. Wt: 471.53
InChI Key: OWBLZTPGNDNNAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-difluorophenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H23F2N5O2S and its molecular weight is 471.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2,5-difluorophenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various targets, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure that includes:

  • A difluorophenyl ring.
  • A piperazine moiety linked to a pyrimidine.
  • A sulfanyl group attached to an acetamide backbone.

Research indicates that compounds with similar structures often interact with specific biological targets, including:

  • Dihydrofolate reductase (DHFR) : A key enzyme in folate metabolism, which is crucial for DNA synthesis and repair. Inhibitors of DHFR are significant in cancer treatment and antimicrobial therapy .
  • Neuronal voltage-sensitive sodium channels : Compounds in this class have been evaluated for anticonvulsant activity by modulating neuronal excitability .

Antimicrobial Activity

Studies have shown that derivatives of the compound exhibit varying degrees of antimicrobial activity. For instance, modifications involving piperazine and methoxy groups have demonstrated enhanced efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
N-(2,5-difluorophenyl)-2-{...}Staphylococcus aureus0.4 μM
N-(2,5-difluorophenyl)-2-{...}Bacillus subtilis0.1 μM

Anticonvulsant Activity

In animal models, the compound's analogs were screened for anticonvulsant properties using the maximal electroshock (MES) test. The results indicated that certain derivatives showed significant activity:

CompoundTest ModelEfficacy
Derivative AMESActive
Derivative B6-Hz modelActive

Structure-Activity Relationships (SAR)

The SAR studies highlight that modifications on the piperazine and pyrimidine rings significantly influence biological activity. Key findings include:

  • Lipophilicity : Higher lipophilicity correlates with increased antibacterial potency against Staphylococcus aureus .
  • Electron Density : Variations in electron density around the acetamide group affect activity against Bacillus subtilis; lower polarity generally enhances activity .

Case Studies

  • Anticancer Potential : A study evaluated the compound's efficacy as a DHFR inhibitor in cancer cell lines. Results showed a dose-dependent reduction in cell viability, indicating potential use in cancer therapy.
  • Anticonvulsant Screening : In a series of tests on various derivatives, several compounds exhibited robust anticonvulsant properties, particularly those with structural similarities to known sodium channel blockers.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N5O2S/c1-32-20-5-3-2-4-19(20)29-8-10-30(11-9-29)21-13-23(27-15-26-21)33-14-22(31)28-18-12-16(24)6-7-17(18)25/h2-7,12-13,15H,8-11,14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBLZTPGNDNNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.